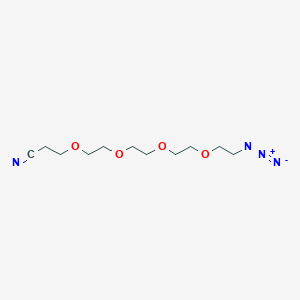
Azido-PEG4-nitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG4-nitrile is a PEG Linker
科学的研究の応用
Cell Adhesion, Migration, and Shape Change
- Azido-[polylysine-g-PEG], a cell-repellent variant of Azido-PEG4-nitrile, has been used to create substrates for dynamic cell adhesion. This technique is instrumental in facilitating tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).
Synthesis of Heterobifunctional Poly(ethylene glycol)s
- Azido-terminated heterobifunctional poly(ethylene glycol) derivatives have been synthesized for "click" conjugation, offering a valuable tool in conjugation chemistry and targeted drug delivery (Hiki & Kataoka, 2007).
Enantioselective Synthesis
- This compound compounds have been used in the enantioselective synthesis of homoallylic azides and nitriles, playing a crucial role in creating nitrogen-containing bioactive compounds (Vita et al., 2015).
Quantification in Conjugation Chemistry
- The use of this compound in conjugation chemistry, particularly in quantifying azide incorporation into PEG polymers, is crucial for effective nanoparticle formation and drug delivery systems (Semple et al., 2016).
Magnetic Exchange in Polynuclear Metal Complexes
- This compound derivatives have been examined in copper(ii)-azido complexes for their role in magnetic exchange coupling, enhancing our understanding of magnetic properties in polynuclear metal complexes (Sommer et al., 2016).
Site-Specific PEGylation of Proteins
- The azido group in this compound compounds has been used for site-specific PEGylation of proteins, demonstrating potential for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
特性
分子式 |
C11H20N4O4 |
|---|---|
分子量 |
272.31 |
IUPAC名 |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C11H20N4O4/c12-2-1-4-16-6-8-18-10-11-19-9-7-17-5-3-14-15-13/h1,3-11H2 |
InChIキー |
GCUNQSAEBVDFRE-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C#N |
外観 |
Solid powder |
純度 |
>96% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Azido-PEG4-nitrile |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







